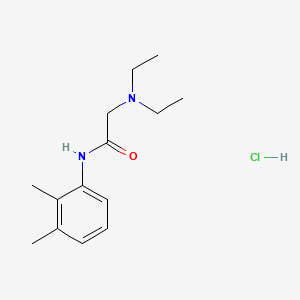

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a dimethylphenyl group attached to an acetamide backbone. Its hydrochloride form enhances its solubility in water, making it more versatile for different applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride typically involves the reaction of 2,3-dimethylaniline with diethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Formation of the intermediate: 2,3-dimethylaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.

Amidation: The intermediate is then reacted with diethylamine to form the final product, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide.

Hydrochloride formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product.

化学反应分析

Types of Reactions

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with simplified structures.

Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.

科学研究应用

Anesthetic Properties

DEAL hydrochloride has been studied for its anesthetic properties. Research indicates that it can be optimized for use in anesthesia, demonstrating effective interactions at the molecular level that enhance its stability and bioactivity. The compound's anesthetic activity was evaluated using density functional theory methods, revealing significant interactions that contribute to its efficacy as an anesthetic agent .

Cardiac Applications

The compound has shown promise in cardiology, particularly in the management of cardiac arrhythmias. It is being investigated for its prolonged action and effectiveness in correcting rhythm disturbances associated with ischemic heart conditions. This application is critical given the high mortality rates associated with cardiovascular diseases globally .

Table 1: Summary of Research Findings on 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

作用机制

The mechanism of action of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

相似化合物的比较

Similar Compounds

Lidocaine: A local anesthetic with a similar amide structure.

Bupivacaine: Another local anesthetic with a longer duration of action.

Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its solubility in water and ability to form stable hydrochloride salts make it particularly useful in various applications.

生物活性

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide hydrochloride is a chemical compound recognized for its significant biological activity and diverse applications in various scientific fields. This compound is primarily studied for its potential therapeutic benefits, particularly in the realms of medicine and pharmacology. Its unique molecular structure, which includes a diethylamino group and a dimethylphenyl moiety, enhances its solubility and reactivity, making it a valuable subject for research.

- Molecular Formula : C12H18ClN2O

- Molecular Weight : 232.74 g/mol

- CAS Number : 857170-72-0

The hydrochloride form of this compound improves its solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications.

The biological activity of this compound primarily involves its interaction with voltage-gated sodium channels in neurons. This interaction is crucial for the compound's anesthetic properties, as it inhibits the conduction of nerve impulses, leading to localized anesthesia.

Key Mechanisms:

- Inhibition of Sodium Channels : The compound blocks fast voltage-gated sodium channels, preventing depolarization of neuronal membranes.

- Impact on Signal Conduction : By inhibiting sodium channels, it disrupts signal conduction pathways in neurons, resulting in loss of sensation in targeted areas.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-absorbed after administration. Its half-life is approximately 1.85 hours, which is typical for local anesthetics. The metabolism primarily occurs through the liver, involving cytochrome P450 enzymes.

Biological Assays and Studies

A variety of studies have explored the biological activity of this compound:

- Analgesic Studies : Research has demonstrated that the compound exhibits significant analgesic effects comparable to established local anesthetics.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these findings.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise, indicating that it may modulate inflammatory pathways.

Case Study 1: Anesthetic Efficacy

A study conducted on animal models evaluated the anesthetic efficacy of this compound compared to lidocaine. The results showed that the compound provided comparable pain relief with a similar onset time but a shorter duration of action.

Case Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial activity against various bacterial strains. The compound displayed moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use | Duration of Action |

|---|---|---|---|

| Lidocaine | Sodium channel blocker | Local anesthesia | Short (1-2 hours) |

| Bupivacaine | Sodium channel blocker | Local anesthesia | Long (4-8 hours) |

| Ropivacaine | Sodium channel blocker | Local anesthesia | Moderate (2-6 hours) |

Uniqueness

The structural characteristics of this compound confer distinct physicochemical properties that differentiate it from other local anesthetics. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability.

属性

IUPAC Name |

2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOMHDCAYOQVAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=CC(=C1C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。